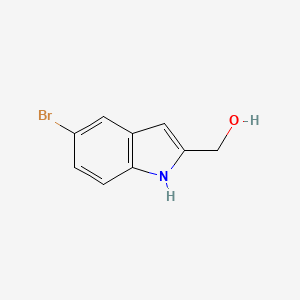

(5-bromo-1H-indol-2-yl)methanol

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Drug Discovery

Indole derivatives are of paramount importance in organic synthesis and drug discovery due to their vast array of biological activities. wisdomlib.orgnih.govresearchgate.net The indole nucleus is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. biosynth.comnih.gov Its structural versatility allows for modification at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to achieve desired biological effects. nih.gov

In medicinal chemistry, indole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. wisdomlib.orgresearchgate.net This has led to the development of numerous FDA-approved drugs containing the indole core, targeting a diverse range of diseases. nih.gov For example, Indomethacin is a well-known anti-inflammatory drug, while other derivatives are used as selective serotonin (B10506) receptor agonists or beta-blockers. nih.govwikipedia.org The ability of the indole scaffold to interact with various biological targets makes it a central focus in the design and synthesis of novel therapeutic agents. nih.goveurekalert.org Researchers continue to explore new synthetic methodologies to create diverse indole libraries, aiming to identify lead compounds for treating conditions from cancer to neurodegenerative diseases. researchgate.netmdpi.com

Historical Context of (5-Bromo-1H-indol-2-yl)methanol within Indole Chemistry

The history of indole chemistry dates back to the 19th century, with initial studies focused on the dye indigo. biocrates.comwikipedia.org In 1866, Adolf von Baeyer first synthesized indole itself. wikipedia.org A major breakthrough in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883, a reliable method that remains in use today for preparing indoles with substituents at the 2- and/or 3-positions. creative-proteomics.comwikipedia.org

The specific compound, this compound, emerged from the ongoing efforts to create functionalized indole building blocks for use in complex molecule synthesis. The introduction of a bromine atom at the 5-position is a strategic choice. Halogenated indoles are valuable intermediates in organic synthesis, particularly for cross-coupling reactions that allow for the formation of new carbon-carbon or carbon-heteroatom bonds. The synthesis of 5-bromoindole (B119039) itself has been a subject of chemical research, with various methods developed for its preparation. google.com

This compound is typically synthesized from a precursor such as 5-bromo-1H-indole-2-carbaldehyde chemimpex.com or 5-bromo-1H-indole-2-carboxylic acid. uni.luambeed.com The presence of both a reactive bromine atom on the benzene (B151609) ring and a modifiable hydroxymethyl group at the 2-position of the pyrrole (B145914) ring makes it a highly versatile bifunctional intermediate for constructing elaborate molecular architectures.

Scope and Research Objectives Pertaining to this compound

The primary research interest in this compound lies in its application as a synthetic intermediate in drug discovery and materials science. It is not typically studied for its own biological activity but rather as a crucial component for building more complex, potentially bioactive molecules.

The key research objectives associated with this compound include:

Utilization in Medicinal Chemistry : The compound serves as a scaffold for synthesizing novel indole derivatives with potential therapeutic properties. For instance, derivatives of 5-bromoindole have been investigated for their analgesic and anti-inflammatory activities, potentially acting as COX-2 inhibitors. iajps.com

Exploitation of Functional Groups : The bromine atom at the 5-position is a handle for introducing further molecular diversity through reactions like Suzuki, Heck, or Sonogashira cross-coupling. organic-chemistry.org This allows for the attachment of various aryl, alkyl, or alkynyl groups. The hydroxymethyl group at the 2-position can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing another point for modification.

Development of Synthetic Methodologies : Research may focus on optimizing the synthesis of this compound itself or exploring its reactivity in novel chemical transformations to access new classes of indole-containing compounds. eurekalert.org

In essence, the research scope for this compound is defined by its utility as a versatile building block, enabling the systematic exploration of chemical space around the indole scaffold in the quest for new functional molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 53590-48-0 chemicalbook.com |

| Molecular Formula | C₉H₈BrNO chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 226.07 g/mol chemicalbook.comsigmaaldrich.com |

| Melting Point | 110-115 °C chemicalbook.commyskinrecipes.com |

| Appearance | Solid chemicalbook.com |

| Storage | 2-8°C chemicalbook.commyskinrecipes.com |

Click on the headers to sort the table.

Detailed Research Findings

Research on this compound focuses on its synthesis and subsequent use in chemical reactions.

Synthesis: The most common laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 5-bromo-1H-indole-2-carbaldehyde. This transformation is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol (B129727). This method is efficient and prevents over-reduction of the indole ring.

Reactivity and Applications: The chemical reactivity of this compound is dictated by its three main functional parts: the N-H proton of the indole ring, the hydroxymethyl group, and the bromine atom.

The indole N-H is acidic and can be deprotonated with a base, allowing for alkylation or protection of the nitrogen atom. This is a common step before performing reactions at other positions, such as lithiation at the C-2 position. bhu.ac.in

The hydroxymethyl group at the C-2 position is a primary alcohol and can undergo typical alcohol reactions. It can be oxidized to form 5-bromo-1H-indole-2-carbaldehyde or 5-bromo-1H-indole-2-carboxylic acid, which are themselves valuable synthetic intermediates.

The bromine atom at the C-5 position is perhaps its most significant feature for synthetic chemists. It provides a site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds. organic-chemistry.org This allows for the coupling of the indole scaffold to a wide variety of other molecules, a strategy frequently employed in the synthesis of complex drug candidates. researchgate.net

The structural characterization of this compound and its derivatives is routinely performed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the arrangement of protons and carbons, Infrared (IR) spectroscopy to identify functional groups like the O-H and N-H stretches, and Mass Spectrometry to verify the molecular weight. researchgate.net

Compound Nomenclature

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUDOZPLPNFTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544006 | |

| Record name | (5-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-48-0 | |

| Record name | (5-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-(HYDROXYMETHYL)INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1h Indol 2 Yl Methanol and Its Precursors

Strategies for the Construction of the 5-Bromoindole (B119039) Core

The initial and crucial phase in the synthesis of (5-bromo-1H-indol-2-yl)methanol is the formation of the 5-bromoindole scaffold. This is typically achieved through the regioselective bromination of the indole (B1671886) ring system.

Regioselective Bromination Approaches for Indole Systems

Direct bromination of indole can lead to a mixture of products due to the high reactivity of the indole nucleus. To achieve regioselectivity at the C-5 position, various strategies have been employed. One effective method involves the temporary protection of the more reactive C-2 and C-3 positions.

A notable approach is the use of a removable sulfonate group to direct bromination to the C-5 position. In this method, indole is first reacted with sodium bisulfite to form sodium indoline-2-sulfonate, which protects the C-2 position. The indoline is then acetylated at the nitrogen atom. Subsequent bromination of the N-acetylindoline-2-sulfonate with bromine at low temperatures (0-5 °C) followed by deprotection via hydrolysis with sodium hydroxide (B78521) affords 5-bromoindole in good yield.

Table 1: Reaction Conditions for the Synthesis of 5-Bromoindole via Sulfonate Protection

| Step | Reagents and Conditions | Product | Yield |

| 1 | Indole, Ethanol, Sodium Bisulfite in Water, stir overnight | Sodium Indoline-2-Sulfonate | 97% |

| 2 | Sodium Indoline-2-Sulfonate, Acetic Anhydride, 70-90 °C | Sodium 1-Acetylindoline-2-Sulfonate | - |

| 3 | Sodium 1-Acetylindoline-2-Sulfonate, Bromine in Water, 0-5 °C then room temp. | 5-Bromo-1-acetylindoline-2-sulfonate | - |

| 4 | 5-Bromo-1-acetylindoline-2-sulfonate, 40% NaOH, 50 °C | 5-Bromoindole | 61% (overall) researchgate.net |

Alternative brominating agents and conditions have also been explored to achieve regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) has been reported for the bromination of indoles. The choice of solvent and brominating agent can significantly influence the position of bromination.

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid and Related Intermediates

A key precursor for the synthesis of this compound is 5-bromo-1H-indole-2-carboxylic acid or its esters. This intermediate is commonly synthesized from commercially available starting materials.

One straightforward method involves the hydrolysis of ethyl 5-bromo-1H-indole-2-carboxylate. This reaction is typically carried out under basic conditions, for example, by refluxing the ester with sodium hydroxide in a mixture of methanol (B129727) and water. Subsequent acidification with hydrochloric acid precipitates the desired 5-bromo-1H-indole-2-carboxylic acid. This method is reported to proceed in high yield.

Table 2: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

| Starting Material | Reagents and Conditions | Product | Yield | Purity (HPLC) |

| Ethyl 5-bromoindole-2-carboxylate | 1. Sodium hydroxide, Methanol/Water, Reflux, 0.5 h2. 10% Hydrochloric acid, 40 °C, pH 3-4 | 5-Bromo-1H-indole-2-carboxylic acid | 91% google.com | ≥96% google.com |

Functionalization at the C-2 Position: Introduction of the Methanol Group

With the 5-bromoindole core in place, the next critical step is the introduction of the methanol group at the C-2 position. This is most commonly achieved through the reduction of a carboxylate precursor.

Reduction of Carboxylate Precursors to Methanol

The reduction of 5-bromo-1H-indole-2-carboxylic acid or its esters, such as ethyl 5-bromo-1H-indole-2-carboxylate, to this compound is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this purpose. masterorganicchemistry.comderpharmachemica.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ester is added dropwise to a stirred suspension of LiAlH₄. After the reaction is complete, the excess hydride is carefully quenched, and the product is isolated after an aqueous workup. This reduction is generally efficient and provides the desired 2-hydroxymethylindole derivative in good yield.

Table 3: General Conditions for the Reduction of Ethyl Indole-2-carboxylates

| Starting Material | Reagent | Solvent | General Procedure | Product |

| Ethyl indole-2-carboxylate derivative | Lithium aluminum hydride (LiAlH₄) | Dry Ether | The ester solution is added dropwise to a stirred suspension of LiAlH₄. After stirring, the reaction is worked up by sequential addition of water, sodium hydroxide solution, and water. | 2-Hydroxymethylindole derivative derpharmachemica.com |

Alternative Routes for C-2 Functionalization

While the reduction of carboxylate precursors is the most direct route, other strategies for C-2 functionalization of the indole ring can be considered. These often involve the introduction of a different functional group at C-2, which is then converted to a hydroxymethyl group. For instance, a formyl group can be introduced at the C-2 position, followed by reduction to the corresponding alcohol. However, for the synthesis of this compound, the reduction of the readily available 5-bromo-1H-indole-2-carboxylic acid or its esters remains the most practical and widely used approach.

Optimization of Reaction Conditions and Yields

For the regioselective bromination, controlling the temperature is critical to prevent side reactions. The use of milder brominating agents can also improve selectivity. In the synthesis of 5-bromo-1H-indole-2-carboxylic acid, ensuring complete hydrolysis of the ester and careful pH adjustment during workup are crucial for maximizing the yield of the carboxylic acid.

In the reduction step, the use of a sufficient excess of LiAlH₄ is necessary to ensure complete conversion of the ester to the alcohol. The reaction is typically performed at room temperature, and the reaction time is monitored by techniques such as thin-layer chromatography (TLC) to determine completion. Careful and controlled workup is essential for both safety and to obtain a high yield of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields in related indole functionalization reactions, suggesting a potential avenue for optimization in this synthetic sequence as well. mdpi.com

Non-Cryogenic Conditions in Indole Magnesiation

A significant advance in the synthesis of 2-substituted 5-bromoindoles involves the use of non-cryogenic conditions for direct magnesiation. researchgate.net This method circumvents the need for extremely low temperatures, such as -100°C, which are often challenging and costly to maintain on a large scale. The procedure involves the direct magnesiation of 5-bromo-1-(4-toluenesulfonyl)indole. researchgate.net The use of a mixture of isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl), along with diisopropylamine, facilitates this reaction at temperatures that are more amenable to industrial production. researchgate.net

This approach is particularly advantageous for preparing various 2-substituted indoles through the reaction of the generated Grignard reagent with different electrophiles. researchgate.net For the synthesis of this compound, the 2-magnesiated indole intermediate would be reacted with a suitable source of a hydroxymethyl group, such as formaldehyde. The advantages of this non-cryogenic procedure include simpler operational handling and the use of inexpensive Grignard reagents, contributing to a more efficient and economical synthesis. researchgate.net

Table 1: Key Features of Non-Cryogenic Indole Magnesiation

| Feature | Description | Source |

|---|---|---|

| Starting Material | 5-bromo-1-(4-toluenesulfonyl)indole | researchgate.net |

| Reagents | i-PrMgCl/LiCl, diisopropylamine | researchgate.net |

| Conditions | Non-cryogenic temperatures | researchgate.net |

| Key Advantage | Avoids extremely low temperatures, uses inexpensive reagents | researchgate.net |

| Application | Preparation of various 2-substituted 5-bromoindoles | researchgate.net |

Utilization of Cost-Effective and Safer Reagents (e.g., Vitride)

In the synthesis of indole derivatives, the reduction of carbonyl groups is a common step. Traditionally, powerful reducing agents like Lithium Aluminium Hydride (LAH) have been used. wisdomlib.orgresearchgate.net However, LAH is expensive and pyrophoric, posing significant handling risks. researchgate.net A more cost-effective and safer alternative is Vitride, also known as Red-Al or sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH). wisdomlib.orgresearchgate.net

Table 2: Comparison of Reducing Agents

| Property | Lithium Aluminium Hydride (LAH) | Vitride (Red-Al) | Source |

|---|---|---|---|

| Cost | More expensive | Less expensive, cost-effective | wisdomlib.orgresearchgate.net |

| Safety | Pyrophoric, high handling risks | Less pyrophoric, safer to handle | wisdomlib.orgresearchgate.net |

| Reactivity | Highly reactive | Lower reactivity, stable at higher temperatures | wisdomlib.org |

| Application | Reduction of carbonyl groups | Simultaneous reduction of multiple carbonyl groups | wisdomlib.orgresearchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of synthetic intermediates and the final this compound are critical steps to ensure the compound's purity. Standard laboratory procedures are often employed following the reaction work-up. These techniques include washing the organic layer with solutions like saturated brine to remove water-soluble impurities and drying the organic phase over an anhydrous agent such as sodium sulphate. researchgate.net Subsequently, the solvent is removed, typically under reduced pressure, to yield the crude product. researchgate.net

For achieving higher purity, chromatographic methods are utilized. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of indole derivatives. A reverse-phase (RP) HPLC method has been described for the separation of 5-bromo-1H-indole. sielc.com This method can be adapted for the purification of this compound and its intermediates. The scalability of such liquid chromatography methods allows for their use in both small-scale purification and larger-scale preparative separation to isolate impurities. sielc.com

Table 3: Example HPLC Conditions for Separation of a Bromo-Indole Derivative

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier | sielc.com |

| Detection | Not specified, but UV is common for indoles |

| Note | For Mass Spectrometry (MS) compatibility, formic acid can replace phosphoric acid. | sielc.com |

Chemical Reactivity and Derivatization of 5 Bromo 1h Indol 2 Yl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality at the C2 position of (5-bromo-1H-indol-2-yl)methanol is a prime site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of a wide array of functional groups.

Esterification is a common transformation. For instance, the reaction of an alcohol with an acid anhydride, such as acetic anhydride, in the presence of a base or acid catalyst, yields the corresponding acetate (B1210297) ester. This reaction is generally applicable to primary alcohols like the one in the title compound. cetjournal.it While specific studies on this compound are not prevalent, related structures like (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol undergo esterification, which has been noted to influence biological activity.

Etherification , often achieved through methods like the Williamson ether synthesis, provides another route for derivatization. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com For primary alcohols, this SN2 reaction is typically efficient. masterorganicchemistry.com The synthesis of O-alkyl derivatives of similar complex alcohols has been demonstrated using various alkyl halides and sulfonates, with primary alkyl iodides and activated sulfonates like propargyl mesylate showing good reactivity. nih.gov

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine (B92270) or Acid Catalyst | Acetate Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Anhydrous Solvent (e.g., THF, DMF) | Methyl Ether |

Oxidation Reactions

The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. The oxidation product, 5-bromo-1H-indole-2-carbaldehyde, is a known and synthetically useful intermediate. chemimpex.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used for the conversion of primary alcohols to aldehydes, while stronger agents such as potassium permanganate (B83412) can lead to the carboxylic acid. Similar oxidations have been reported for related indole (B1671886) structures, utilizing reagents like PCC or chromium trioxide (CrO₃) in acetic acid. researchgate.net

| Oxidizing Agent | Typical Solvent | Product | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 5-Bromo-1H-indole-2-carbaldehyde | researchgate.net |

| Potassium Permanganate (KMnO₄) | Aqueous base, then acid workup | 5-Bromo-1H-indole-2-carboxylic acid | |

| Chromium Trioxide (CrO₃) | Acetic Acid (CH₃COOH) | 5-Bromo-1H-indole-2-carbaldehyde | researchgate.net |

Reactions Involving the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is another key site for functionalization, enabling alkylation, acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation Strategies

N-Alkylation of the indole nitrogen is a common strategy for diversification. Classical conditions involve deprotonation of the indole N-H with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.orgyoutube.com This approach has been specifically documented for 5-bromoindole (B119039), where methylation and benzylation were achieved in high yields using dimethyl carbonate and dibenzyl carbonate, respectively, in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

N-Acylation introduces an acyl group to the indole nitrogen, a reaction often used to install a protecting group or to synthesize biologically active N-acylindoles. nih.govlookchem.com A common method involves generating the indole anion with a base (e.g., NaH, BuLi) followed by reaction with an acyl halide. lookchem.com To avoid the use of potentially unstable acyl chlorides, direct coupling of carboxylic acids to 5-substituted indoles can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). lookchem.com This method has proven effective for indoles bearing electron-withdrawing groups at the C-5 position. lookchem.com Alternative mild methods include the use of thioesters as the acyl source in the presence of cesium carbonate or the oxidative carbene-catalyzed reaction with aldehydes. nih.govrsc.org

| Transformation | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Methylation | Dimethyl Carbonate (DMC), DABCO (cat.) | DMF, 90-95°C | 5-Bromo-1-methylindole | google.com |

| N-Benzylation | Dibenzyl Carbonate (DBC), DABCO (cat.) | DMA, 135°C | 5-Bromo-1-benzylindole | google.com |

| N-Acylation | Carboxylic Acid, DCC, DMAP | CH₂Cl₂, Room Temperature | N-Acyl-5-bromoindole | lookchem.com |

Protection and Deprotection Strategies for the N-H Indole Moiety

To prevent unwanted side reactions during synthesis, the indole nitrogen is often protected. Common protecting groups include the tert-butyloxycarbonyl (Boc) and tosyl (Ts) groups.

N-Boc protection is achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc-5-bromoindole is a stable intermediate used in further synthetic transformations. medchemexpress.comsigmaaldrich.com

N-Tosyl protection involves reacting the indole with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like sodium hydride in DMF. echemi.com The tosyl group is robust but can be removed under specific conditions. A particularly mild and effective method for the deprotection of N-tosyl-5-bromoindole utilizes cesium carbonate in a mixture of THF and methanol (B129727), proceeding to completion at room temperature. researchgate.net This method is advantageous as it avoids harsh basic or reductive conditions that could affect other functional groups. researchgate.net Other reagents like sodium azide (B81097) have also been reported for the detosylation of related N-tosylindoloquinones. thieme-connect.de

| Process | Reagent(s) | Conditions | Result | Reference |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., DMAP), Solvent (e.g., CH₂Cl₂) | N-Boc-5-bromoindole | medchemexpress.comsigmaaldrich.com |

| Protection | p-Toluenesulfonyl chloride (TsCl), NaH | DMF, 0°C to RT | N-Tosyl-5-bromoindole | echemi.comnih.gov |

| Deprotection (Tosyl) | Cesium Carbonate (Cs₂CO₃) | THF/MeOH, Room Temperature | 5-Bromo-1H-indole | researchgate.net |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution. niscpr.res.in The site of substitution is directed by the existing substituents. In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the preferred site of attack. niscpr.res.inquimicaorganica.org

However, in this compound, the C2 and C5 positions are already substituted. The directing effects of the substituents must be considered:

The indole nitrogen is a powerful activating group, directing electrophiles primarily to C3.

The hydroxyl-bearing C2-substituent may influence the electronic properties of the pyrrole (B145914) ring.

The bromo group at C5 is a deactivating but ortho-, para-directing group, favoring substitution at the C4 and C6 positions.

Given that the highly reactive C3 position is unsubstituted, it remains a likely site for electrophilic attack in reactions like nitration, halogenation, and Friedel-Crafts reactions. quimicaorganica.org However, substitution at other positions on the benzene (B151609) ring is also possible. For example, studies on 3-substituted indoles show that electrophilic attack can occur at the C4, C6, and C7 positions. niscpr.res.in Nitration of 5-hydroxyindole (B134679) derivatives has been shown to occur at both the C4 and C6 positions. niscpr.res.in Furthermore, halogenated indoles, such as 5-bromoindole, are effective substrates for further bromination, which can lead to poly-halogenated products. nih.gov The precise outcome of an electrophilic substitution reaction on this compound would depend heavily on the specific electrophile and reaction conditions used. niscpr.res.in

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For bromoindoles, these reactions provide an efficient pathway to functionalize the indole core, a structural motif prevalent in many biologically active compounds. mdpi.comias.ac.in The electron-rich nature of the indole ring and the presence of the reactive C-Br bond make this compound an excellent substrate for such transformations. researchgate.netacs.org These reactions are often characterized by their mild conditions, tolerance of various functional groups, and high yields. mdpi.comnih.gov

Among the various palladium-catalyzed reactions, the Suzuki, Sonogashira, and Heck couplings are the most extensively utilized for the derivatization of aryl halides, including 5-bromoindoles. ias.ac.innih.gov These methodologies allow for the predictable and selective formation of new bonds at the C-5 position.

The Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ias.ac.innih.gov This reaction is renowned for its operational simplicity and the commercial availability of a vast library of boronic acids, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups. nih.govacs.org For instance, the coupling of 5-bromoindazoles (bioisosteres of indoles) with various aryl boronic acids has been successfully achieved using catalysts like Pd(OAc)₂ with a suitable base, demonstrating a reliable method for creating biaryl structures. ias.ac.in

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically cocatalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgnih.gov It is a direct method for synthesizing arylalkynes, which are valuable intermediates for further transformations or as core components of larger molecules. researchgate.net The Sonogashira coupling has been applied to bromoindoles to introduce alkynyl moieties, which can then undergo subsequent cyclization reactions to form more complex heterocyclic systems. nih.gov

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. mdpi.com This reaction provides a means to introduce vinyl groups or more complex alkenyl side chains onto the indole nucleus. The process is instrumental in synthesizing compounds where a double bond linkage is required for biological activity or as a precursor for further chemical modifications. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions have proven to be a cornerstone for introducing a wide spectrum of substituents at the C-5 position of the indole ring, starting from the bromo-precursor. The choice of coupling partner dictates the nature of the substituent introduced.

Aryl and Heteroaryl Groups: The Suzuki coupling is the premier method for this transformation. Reacting this compound with various aryl or heteroaryl boronic acids can yield a library of 5-aryl- and 5-heteroaryl-1H-indol-2-yl)methanol derivatives. ias.ac.innih.gov This strategy is widely used in medicinal chemistry to explore structure-activity relationships by modifying the electronic and steric properties of the substituent. ias.ac.in

Alkynyl Groups: The Sonogashira reaction is the method of choice for installing alkynyl functionalities. nih.govorganic-chemistry.org These groups can serve as handles for "click chemistry" or participate in subsequent cyclization reactions to build fused ring systems. researchgate.net

Alkenyl Groups: The Heck reaction allows for the attachment of vinyl and substituted vinyl groups, creating styrenyl-type derivatives or other unsaturated side chains. mdpi.com

The table below summarizes typical conditions and substituents introduced via these key reactions on bromo-indole or analogous bromo-heterocyclic cores.

| Reaction Type | Catalyst System | Coupling Partner | Substituent Introduced | Reference |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | N-Boc-2-pyrroleboronic acid | N-Boc-2-pyrrolyl | nih.gov |

| Suzuki Coupling | Pd(OAc)₂, CsF | Aryl boronic acids | Various aryl groups | ias.ac.in |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | Terminal Alkynes | Alkynyl groups | organic-chemistry.orgnih.gov |

| Heck Coupling | Pd(OAc)₂, Ligand | Alkenes (e.g., acrylates) | Alkenyl groups | mdpi.com |

Synthesis of Advanced this compound Derivatives

The functionalization of this compound serves as a platform for the synthesis of more elaborate molecules with potential applications in materials science and medicinal chemistry.

The C-5 bromo position is the primary site for diversification. Cross-coupling reactions are the key enablers of these modifications. For example, in the synthesis of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, a 6-bromoindole (B116670) core (structurally analogous to the 5-bromoindole core) was used as the main building block. nih.gov The bromine atom was substituted using a palladium-catalyzed coupling reaction to assemble the final complex inhibitor molecule, highlighting the importance of the bromo-handle in constructing advanced derivatives. nih.gov Similarly, research on Akt kinase inhibitors involved a Suzuki coupling reaction on a 5-bromo-1H-indazole derivative to introduce various aryl groups at the C-5 position, demonstrating the versatility of this approach in generating libraries of compounds for biological screening. ias.ac.in

The synthesis of advanced derivatives of this compound is often driven by the search for new therapeutic agents. The indole nucleus is a well-established pharmacophore, and its decoration with complex side chains can lead to potent and selective biological activity. iajps.comnih.gov

For instance, research has focused on creating indole-chalcone hybrids, which have shown promise as analgesic and anti-inflammatory agents. nih.gov While not starting directly from this compound, the synthetic strategies often involve building complex side chains onto the indole scaffold. The derivatization of the C-5 position through cross-coupling can be envisioned as a powerful method to introduce functionalities that mimic or enhance the properties of these chalcone-like side chains.

A more direct example involves the development of bCSE inhibitors, where a complex side chain was attached to a bromoindole core. nih.gov The synthesis of the inhibitor NL3, 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid, was achieved by substituting the bromine atom of 6-bromoindole with a 7-chlorobenzo[b]thiophen-2-yl group via a Pd-catalyzed cross-coupling reaction. nih.gov This demonstrates a clear strategy where the bromo-substituent is replaced by a complex, biologically relevant side chain.

The table below presents examples of complex derivatives synthesized from bromo-indole precursors for biological evaluation.

| Parent Scaffold | Synthetic Strategy | Side Chain Introduced | Biological Target/Activity | Reference |

| 6-Bromoindole | N-alkylation, Pd-catalyzed coupling | 7-chlorobenzo[b]thiophen-2-yl | Bacterial Cystathionine γ-lyase (bCSE) inhibitor | nih.gov |

| 5-Bromo-1H-indazole | Suzuki Coupling | Various aryl groups (e.g., phenyl, pyridinyl) | Akt kinase inhibition | ias.ac.in |

| Indole | Claisen–Schmidt condensation | Chalcone moieties | Analgesic and Anti-inflammatory | nih.gov |

These examples underscore the critical role of this compound and related bromoindoles as intermediates. The C-5 bromine is not merely a substituent but a versatile anchor point for palladium-catalyzed reactions that enable the synthesis of advanced derivatives with tailored properties for biological evaluation.

Biological Activities and Pharmacological Potential of 5 Bromo 1h Indol 2 Yl Methanol Derivatives

Broad-Spectrum Biological Investigations of Indole (B1671886) Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable range of pharmacological effects. researchgate.net The functionalization of the indole ring, particularly with halogens like bromine, has been a successful strategy in the development of new therapeutic agents. nih.gov

Brominated indoles have emerged as potent anti-inflammatory agents. Studies on extracts from the marine mollusc Dicathais orbita, which are rich in brominated indoles, have demonstrated significant inhibitory effects on key inflammatory mediators. monash.eduscu.edu.au These extracts were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, as well as prostaglandin (B15479496) E2 (PGE2) in calcium ionophore-stimulated 3T3 ccl-92 fibroblasts. monash.eduscu.edu.au

Further investigations into purified mono-brominated indole and isatin (B1672199) compounds revealed that they were more active than their non-brominated counterparts. monash.edunih.gov The anti-inflammatory action of these compounds is, at least in part, mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. monash.edunih.gov For instance, 6-bromoindole (B116670) and 6-bromoisatin (B21408) significantly reduced the translocation of NF-κB in LPS-stimulated macrophages. nih.govsemanticscholar.org

| Compound/Extract | Target | IC50 (µg/mL) | Reference |

| D. orbita Hypobranchial Gland Extract | NO | 30.8 | monash.eduresearchgate.net |

| D. orbita Hypobranchial Gland Extract | TNF-α | 43.03 | monash.eduresearchgate.net |

| D. orbita Hypobranchial Gland Extract | PGE2 | 34.24 | monash.eduresearchgate.net |

| 5-Bromoisatin | TNF-α | 38.05 µM | mdpi.com |

Derivatives of 5-bromoindole (B119039) have shown significant promise as anti-tumor agents, exhibiting cytotoxic effects against a variety of cancer cell lines. beilstein-archives.org For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to inhibit the growth of human cancer cell lines such as HepG2, A549, and MCF-7 by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. benthamdirect.comnih.gov One of the most potent compounds from this series induced cell cycle arrest and apoptosis. benthamdirect.com

Furthermore, 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have demonstrated broad-spectrum anti-tumor activity, with some compounds being significantly more potent than the established anti-cancer drug Sunitinib against cell lines like A549 and Skov-3. mdpi.com The anti-proliferative activity of these compounds is influenced by the nature of the linker between the amide and the pyridine (B92270) ring. mdpi.com The introduction of bromine at the 5th position of the oxindole (B195798) ring has been found to remarkably enhance the potency against reverse transcriptase, an enzyme relevant in certain cancers. researchgate.net

The mechanism of action for some of these compounds involves the inhibition of crucial cellular targets. For instance, halogenated indenoindole derivatives, such as MC11, have been identified as potent inhibitors of protein kinase CK2, a key player in cancer cell proliferation and survival. nih.govresearchgate.net The bromine atoms in MC11 were found to enhance its binding to the ATP pocket of the kinase. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 23c | A549 | 3.103 | mdpi.com |

| Compound 23d | Skov-3 | 3.721 | mdpi.com |

| Compound 23p | HepG2, A549, Skov-3 | 2.357 - 3.012 | mdpi.com |

| MC11 | Leukemic cell lines (e.g., IPC-Bcl2) | 16 nM | nih.govresearchgate.net |

| Compound 3a (5-bromoindole-2-carboxylic acid derivative) | HepG2, A549, MCF-7 | Not specified, but potent | benthamdirect.com |

The broad biological activity of brominated indoles extends to the realm of infectious diseases.

Antiviral Activity: Indole derivatives are being explored as potential antiviral agents. nih.gov For instance, a 6-fluoroindole (B127801) derivative has shown threefold greater activity than the antiviral drug arbidol. nih.gov While specific studies on the antiviral activity of (5-bromo-1H-indol-2-yl)methanol are limited, the general antiviral potential of substituted indoles suggests this is a promising area for future research.

Antibacterial Activity: Bromination has been shown to enhance the antibacterial properties of indole derivatives. mdpi.com 5-Bromo-substituted indole analogues have demonstrated broad-spectrum activity, with some being particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and the fungus Cryptococcus neoformans. nih.gov These compounds are thought to act by disrupting the bacterial membrane. nih.gov Furthermore, bromination of indole carboxaldehydes significantly increases their ability to inhibit quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence. mdpi.com

Antifungal Activity: Several indole derivatives have been evaluated for their antifungal properties against various plant pathogenic fungi. researchgate.net Compounds with chlorine and bromine substitutions on the indole ring generally exhibit stronger antifungal activity. mdpi.com Specifically, substitution at the 5-position of the indole ring appears to be most effective, with 5-bromo-substituted compounds showing high inhibition rates against fungi like B. cinerea. mdpi.comdoaj.org

Antiparasitic Activity: Bromotyrosine alkaloids, which are structurally related to brominated indoles, have shown antiparasitic activity. nih.gov For example, bisaprasin, a dimer of psammaplin A, exhibited moderate activity against Trypanosoma cruzi and the malaria parasite Plasmodium falciparum. nih.gov Additionally, 5-bromoindole has shown a significant hepatic shift in hamsters infected with Schistosoma mansoni, suggesting its potential as an antischistosomal agent. nih.gov

| Compound/Derivative | Target Organism/Activity | Observation | Reference |

| 5-Bromo-substituted indole analogues | S. aureus, A. baumannii, C. neoformans | MIC ≤ 0.28 µM for compound 13b | nih.gov |

| 5-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition in C. violaceum | Significantly increased potency | mdpi.com |

| Compound 3i (5-Br) | B. cinerea | Higher inhibition rate than 6-Br and 7-Br analogs | mdpi.com |

| Bisaprasin | T. cruzi | IC50 = 19 ± 5 µM | nih.gov |

| Bisaprasin | P. falciparum | IC50 = 29 ± 6 µM | nih.gov |

| 5-Bromoindole | S. mansoni | Significant hepatic shift in 59% of treated hamsters | nih.gov |

The therapeutic potential of indole derivatives extends beyond the aforementioned areas.

Antidiabetic Potential: Indole compounds, both natural and synthetic, are being investigated for their antidiabetic properties. sci-hub.senih.gov The mechanisms of action include the inhibition of α-amylase and α-glucosidase, which helps to decrease postprandial blood glucose levels. sci-hub.se

Antimalarial Potential: Indole alkaloids and their hybrids have been identified as promising candidates for the development of new antimalarial drugs, with some showing activity against both drug-sensitive and drug-resistant strains of malaria. researchgate.netacs.org The most potent antimalarial agent in one study of indole-sulfonamide derivatives was a bisindole containing a 4-OCH3 group. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

The presence and position of a bromine atom on the indole nucleus significantly influence the pharmacological properties of the molecule. nih.gov

In terms of anti-inflammatory activity, studies on brominated isatins have shown that the position of the bromine atom on the benzene (B151609) ring affects the activity, with the order of potency being 5-Br > 6-Br > 7-Br. monash.edunih.gov This highlights the importance of the C5-position for this particular biological effect.

For anti-tumor activity, the presence of a bromine atom at the C5-position of the indole nucleus has been shown to be favorable for antiproliferative activity in some series of compounds. nih.gov Similarly, for antifungal activity, substitution at the 5-position with a bromine atom leads to the most active compounds. mdpi.com

In the context of antibacterial activity, 5-bromo-substituted indole analogues are generally more broad-spectrum in their action. nih.gov The position of the bromine atom in indole carboxaldehydes also corresponds with differing increases in quorum sensing inhibition, indicating that the specific location of the bromine is crucial for this activity. mdpi.com

These findings underscore the critical role of the bromine substituent at the C5-position in enhancing and modulating the biological activities of the indole scaffold, making this compound and its derivatives a promising area for further drug discovery and development.

Role of the C-2 Methanol (B129727) Group in Ligand-Target Interactions

The substitution pattern on the indole ring is crucial for determining its biological interactions. While direct studies on the C-2 methanol group of the parent compound are specific, the broader class of indole derivatives provides insights into its potential role. The C-2 position of the indole ring is a key site for modification in the development of therapeutic agents. For instance, in the context of tubulin polymerization inhibitors, molecular docking studies have shown that substituents on the indole ring can form critical interactions within the colchicine-binding site of tubulin. nih.gov The C-2 methanol group, with its hydroxyl moiety, can act as a hydrogen bond donor or acceptor. This capability is fundamental in establishing stable ligand-target complexes, anchoring the molecule within a protein's active site and contributing to its inhibitory or agonistic activity.

Impact of N-Substitution on Pharmacological Profiles

Modification at the N-1 position of the indole ring significantly influences the pharmacological profile of the resulting derivatives. The introduction of various substituents at this nitrogen atom can alter the compound's lipophilicity, steric profile, and electronic distribution, thereby affecting its affinity for biological targets and its pharmacokinetic properties.

For example, studies on N-substituted indole derivatives have demonstrated a direct impact on anti-inflammatory and antioxidant activities. nih.gov A series of N-substituted indole derivatives bearing different heterocyclic moieties were synthesized and evaluated for their ability to inhibit the COX-2 enzyme. nih.gov Similarly, research into inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that enhances bacterial sensitivity to antibiotics, has utilized N-substitution on a 6-bromoindole core to assemble potent inhibitors. nih.gov In the realm of serotonin (B10506) receptor ligands, the nature of the N-alkylamino substituent on related isoindole-1,3-dione derivatives was shown to be a determining factor for affinity towards 5-HT1A and 5-HT7 receptors. nih.gov The elongation of an N-alkyl linker in certain series can modulate the inhibitory potency against enzymes like phosphodiesterase 10A (PDE10A). nih.gov These examples underscore the principle that N-substitution is a critical strategy for fine-tuning the biological activity and target selectivity of indole-based compounds.

Target Identification and Mechanism of Action (MOA) Studies

Identifying the specific molecular targets and understanding the mechanism of action are crucial steps in the development of new therapeutic agents. Derivatives of the this compound scaffold have been investigated against various enzymes and receptors.

Enzyme Inhibition Studies (e.g., EGFR Kinase, Tubulin Polymerization)

The indole scaffold is a key feature in many enzyme inhibitors, particularly those targeting kinases and cytoskeletal proteins involved in cancer progression.

EGFR and VEGFR-2 Kinase Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical targets in oncology. nih.gov Indole derivatives have been designed as inhibitors of these receptor tyrosine kinases. nih.govmdpi.com For instance, novel 5-bromoindole-2-carboxylic acid oxadiazole derivatives have been synthesized and studied through molecular docking as potential EGFR inhibitors. researchgate.net In one study, a series of new indole-6-carboxylate derivatives were synthesized, with compound 4a showing potent EGFR inhibitory activity and compound 6c demonstrating significant VEGFR-2 inhibition. nih.gov These compounds were found to induce cancer cell death through apoptosis and cell cycle arrest at the G2/M phase. nih.gov

Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Indole derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine-binding site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Below is a table summarizing the inhibitory activities of selected indole derivatives against various cancer cell lines.

| Compound | Target | Cell Line | IC50 (µM) | Source |

| Compound 4a | EGFR | HepG2 | 0.08 | nih.gov |

| Compound 4a | EGFR | HCT-116 | 0.12 | nih.gov |

| Compound 6c | VEGFR-2 | HepG2 | 0.09 | nih.gov |

| Compound 6c | VEGFR-2 | HCT-116 | 0.11 | nih.gov |

| Compound 17 | EGFR | Leukemia | >10 (78.76% inhibition) | nih.gov |

| Compound 7 | VEGFR-2 | MCF-7 | 12.93 | mdpi.com |

| Compound 7 | VEGFR-2 | HCT-116 | 11.52 | mdpi.com |

Receptor Binding Assays (e.g., 5-HT6 receptors, Melatoninergic Receptors)

Indole derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

Serotonin Receptors: Close structural analogues of 5-carboxamidotryptamine (B1209777) (5-CT) based on an indole-imidazole scaffold have been evaluated for their affinity and selectivity for the 5-HT7 receptor. nih.gov Compounds like AH-494 and its methyl analogue 13 showed high affinity for the 5-HT7 receptor with Ki values of 5 nM and 6 nM, respectively, and demonstrated selectivity over the 5-HT1A receptor. nih.gov Another study on isoindole-1,3-dione derivatives investigated their binding to 5-HT1A and 5-HT7 receptors, revealing that most tested compounds had low-to-moderate affinity for the 5-HT1A receptor, while only a few bound to the 5-HT7 receptor. nih.gov

The table below shows the receptor binding affinities for selected compounds.

| Compound | Receptor | Binding Affinity (Ki) | % Inhibition (at 1 µM) | Source |

| AH-494 (7) | 5-HT7 | 5 nM | - | nih.gov |

| Compound 13 | 5-HT7 | 6 nM | - | nih.gov |

| AGH-107 (6) | 5-HT7 | 6 nM | - | nih.gov |

| Compound 13 | 5-HT1A | - | 59% | nih.gov |

| Compound 7 | 5-HT7 | - | 51% | nih.gov |

Photo-induced Electron Transfer (PET) and Charge Transfer Mechanisms in Sensing

Photo-induced electron transfer (PET) is a mechanism where an electron is transferred from a donor to an acceptor molecule upon light excitation. nih.gov This process is fundamental to the function of many fluorescent sensors. The indole nucleus can act as an electron donor in PET systems. When incorporated into a dyad with a suitable fluorophore (electron acceptor), the fluorescence of the system can be "turned off" due to quenching by the indole moiety via PET. nih.govnih.gov

The presence of an analyte, such as a proton (in acidic conditions) or a metal ion, can modulate the electron-donating ability of the indole. This interaction can inhibit the PET process, thereby "turning on" the fluorescence and allowing for detection. mdpi.com For example, 1,8-naphthalimide (B145957) derivatives linked to electron-donating groups have been developed as fluorescent probes for detecting acid/base vapors through a PET mechanism. mdpi.com The this compound structure, with its electron-rich indole ring, is a potential candidate for integration into such PET-based sensory systems. The electronic properties can be further tuned by the bromo-substituent and the C-2 methanol group, potentially influencing the efficiency and selectivity of the sensing mechanism. researchgate.net

In Vitro and In Vivo Pharmacological Evaluation

The therapeutic potential of this compound derivatives is assessed through a cascade of pharmacological evaluations.

In Vitro Evaluation: This initial stage involves testing the compounds against specific molecular targets and cell lines in a controlled laboratory setting. A common technique is the MTT assay, which measures cell viability and proliferation to determine the cytotoxic effects of a compound on cancer cells. nih.govnih.gov For instance, new indole derivatives were tested against various cancer cell lines, including HepG2 (liver), HCT-116 (colon), and A549 (lung), to determine their IC50 values, which represent the concentration required to inhibit 50% of cell growth. nih.gov Beyond cancer, indole derivatives have been evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and various fungal strains, with their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) being determined. nih.gov

In Vivo Evaluation: Promising candidates from in vitro studies are advanced to in vivo models, typically in animals, to assess their efficacy and behavior in a whole organism. For example, the anti-inflammatory activity of N-substituted indole derivatives was evaluated in rats using carrageenan-induced paw edema (an acute inflammation model) and formalin-induced inflammation (a chronic model). nih.gov In cancer research, compounds may be tested in xenograft models, where human cancer cells are implanted in immunodeficient mice, to evaluate their antitumor effects. nih.gov Furthermore, in vivo studies are crucial for determining a compound's pharmacokinetic profile, including its metabolic stability and half-life (t1/2). nih.gov

Cell-Based Assays and Cytotoxicity Profiling

The initial evaluation of novel anticancer drug candidates often involves in vitro cell-based assays to determine their cytotoxic or antiproliferative effects against various cancer cell lines. Numerous studies have demonstrated that indole derivatives, including those with a bromo-substitution, exhibit significant cytotoxic activity.

Derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have been synthesized and evaluated for their cytotoxic effects. nih.gov Several of these compounds displayed notable antiproliferative activities against the cancer cell lines tested. nih.gov Similarly, indole-chalcone derivatives have shown potent antiproliferative activity against a panel of six human cancer cell lines, with IC₅₀ values in the nanomolar range. eurekaselect.com For instance, one such derivative exhibited IC₅₀ values ranging from 6 to 35 nM. eurekaselect.com

The introduction of a 5-bromoindole moiety has been a strategy in the development of potent cytotoxic agents. In a study, (Z)-2-((5-bromo-1-(3-methylbut-2-enyl)-1H-indol-3-yl)methylene)hydrazinecarbothioamide was identified as a potent compound with a lethal concentration (LC₅₀) of 6.49 µM in a Brine Shrimp Lethality Bioassay. pensoft.net Furthermore, the antiangiogenic activity of a 5-bromoindole carbothioamide derivative was assessed, with MTT assays confirming its effect on the viability of Human Umbilical Vein Endothelial Cells (HUVEC). pensoft.net

The cytotoxicity of various indole derivatives has been evaluated against a wide array of human cancer cell lines, as detailed in the table below.

Table 1: Cytotoxicity of Various Indole Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Cancer Cell Line(s) | Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Pyrazolinyl-indole derivative | Leukemia | 78.76% growth inhibition at 10 µM | eurekaselect.com |

| Indole-chalcone derivative | Six human cancer cell lines | 6-35 nM | eurekaselect.com |

| Benzimidazole-indole derivative | Various cancer cell lines | Average IC₅₀ of 50 nmol/L | nih.gov |

| Chalcone-indole derivative | Various cancer cell lines | IC₅₀ values from 0.22 to 1.80 µmol/L | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Various cancer cell lines | Significant antiproliferative activity | nih.gov |

| Indole-sulfonamide derivatives | HuCCA-1, HepG2, A549, MOLT-3 | Cytotoxic activities observed | nih.gov |

| Millepachine-derived indole compounds | A549, Caski, HepG2, C42B, MCF-7 | Preliminary cytotoxicity observed | nih.gov |

| Urea containing indole derivatives | Breast, lung, and prostate cancer cells | Caused more than 50% cell death | mdpi.com |

Selectivity and Potency Determinations

A critical aspect of anticancer drug development is the selectivity of a compound, meaning its ability to preferentially target cancer cells over normal, healthy cells. Several indole derivatives have demonstrated promising selectivity. For example, certain indolylquinazolinones have shown a preferential suppression of the growth of rapidly dividing A549 lung cancer cells compared to slower-growing non-tumor fibroblasts. nih.gov

The potency of these derivatives is often linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. A series of novel indole derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase. mdpi.com One compound, in particular, exhibited potent activity against SRC kinase with an IC₅₀ of 0.002 μM. mdpi.com Molecular docking studies of 5-bromoindole-2-carboxylic acid oxadiazole derivatives have also suggested favorable binding to the EGFR tyrosine kinase domain, indicating their potential as targeted inhibitors.

Kinetic studies have been performed to elucidate the mechanism of action. N-tosyl-indole hybrid thiosemicarbazones were identified as competitive inhibitors of tyrosinase, with Kᵢ values of 3.42 ± 0.03 and 10.25 ± 0.08 µM for the most potent compounds. This competitive inhibition suggests that the derivatives bind to the active site of the enzyme.

Table 2: Selectivity and Potency of Indole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Target | Potency | Selectivity | Reference |

|---|---|---|---|---|

| Indolylquinazolinones | Not specified | Not specified | Preferential suppression of A549 cells over non-tumor fibroblasts | nih.gov |

| N-tosyl-indole hybrid thiosemicarbazones | Tyrosinase | Kᵢ = 3.42 ± 0.03 µM | Competitive inhibition | |

| 5-bromoindole-2-carboxylic acid oxadiazole derivatives | EGFR | Favorable binding in docking studies | Not specified |

Preclinical Efficacy Studies (if applicable for derivatives)

While in vitro studies provide valuable initial data, preclinical efficacy studies in animal models are essential to evaluate the therapeutic potential of a compound in a living organism. Several indole derivatives have progressed to this stage of investigation.

An indole iso-quinoline hybrid, after oral administration of 80 mg/kg twice a day, demonstrated a 76% inhibition of tumor development in a mouse model of paclitaxel-resistant colon cancer. nih.gov Sunitinib, an FDA-approved anticancer drug featuring an indole scaffold, has shown a direct antiproliferative effect and prolonged survival in preclinical models of glioblastoma, despite limited brain penetration.

The antiangiogenic properties of a 5-bromoindole carbothioamide derivative have been evaluated in an in vivo experimental study, highlighting the potential of this subclass of compounds to inhibit the formation of new blood vessels that supply tumors. pensoft.net The development of indole alkaloids, synthetic dimers, and hybrids has been emphasized for their potential in vivo therapeutic application for various cancers. nih.gov These studies underscore the promise of indole-based compounds as scaffolds for the development of novel anticancer agents that are effective in vivo. nih.gov

Advanced Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods has been employed to unequivocally determine the structure of (5-bromo-1H-indol-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For indole (B1671886) derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom. uobasrah.edu.iqrsc.org

¹H NMR: The proton NMR spectrum of an indole derivative typically shows distinct signals for the protons on the indole ring and any substituents. rsc.org For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons at positions 3, 4, 6, and 7 of the indole ring, the N-H proton, and the protons of the hydroxymethyl group. The exact values are influenced by the solvent used and the presence of the bromine atom at the 5-position. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. uobasrah.edu.iq In the case of this compound, distinct signals would be observed for the eight carbon atoms of the bromoindole core and the carbon of the methanol (B129727) substituent. The chemical shifts of the carbon atoms are particularly sensitive to the electronic effects of the bromine atom and the hydroxyl group. np-mrd.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~11.0 | - |

| C2 | - | ~140.0 |

| C3 | ~6.5 | ~101.0 |

| C4 | ~7.5 | ~123.0 |

| C5 | - | ~115.0 |

| C6 | ~7.2 | ~125.0 |

| C7 | ~7.8 | ~113.0 |

| C8 | - | ~135.0 |

| C9 | - | ~128.0 |

| CH₂ | ~4.7 | ~57.0 |

| OH | Variable | - |

Note: These are approximate predicted values and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. rsc.orgachemblock.com

Key expected IR absorption bands include:

N-H stretch: A peak in the region of 3400-3300 cm⁻¹, characteristic of the indole N-H group. researchgate.netmdpi.com

O-H stretch: A broad band, typically in the range of 3500-3200 cm⁻¹, from the hydroxyl group of the methanol substituent.

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ associated with the C-H bonds of the indole ring. vscht.cz

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the aromatic indole ring. researchgate.netvscht.cz

C-O stretch: A strong absorption in the 1260-1000 cm⁻¹ range corresponding to the carbon-oxygen bond of the primary alcohol.

C-Br stretch: A weaker absorption typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS, HRMS, LC/MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. rsc.org High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the precise molecular formula. rsc.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful technique that separates compounds in a mixture before their detection by mass spectrometry. nih.govnih.gov This is particularly useful for analyzing the purity of this compound and for its quantification in complex matrices. nih.govnih.govsielc.com

UV-Visible and Fluorescence Spectroscopy in Ligand-Metal Interactions

UV-Visible and fluorescence spectroscopy are instrumental in studying the electronic properties of molecules and their interactions with other species, such as metal ions. nih.gov The indole ring system is inherently fluorescent, and its photophysical properties can be modulated by substituents and its environment.

When this compound acts as a ligand and binds to a metal ion, changes in its UV-Visible absorption and fluorescence emission spectra can be observed. These changes, such as shifts in the maximum absorption or emission wavelengths (λ_max) or changes in fluorescence intensity (quenching or enhancement), provide evidence of complex formation and can be used to determine binding constants and stoichiometry.

Computational Chemistry and Molecular Modeling

Computational methods offer a powerful in-silico approach to predict and understand the behavior of molecules at an atomic level.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. dntb.gov.uayoutube.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. dntb.gov.uaresearchgate.net

In the context of this compound, molecular docking studies can be performed to investigate its potential interactions with various protein targets. The indole scaffold is a common motif in many biologically active compounds, and understanding how the 5-bromo and 2-hydroxymethyl substituents influence binding is of significant interest. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding site, providing insights into its potential pharmacological activity. researchgate.net

Interactive Data Table: Example of Molecular Docking Results for an Indole Derivative

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | LYS76, GLU91, LEU132 | Hydrogen Bond, Hydrophobic |

| Example Receptor | -7.9 | TYR35, PHE82, ASP120 | Hydrogen Bond, Pi-Stacking |

Note: This table provides a hypothetical example to illustrate the type of data obtained from molecular docking studies.

Advanced Computational and Spectroscopic Analyses of this compound

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities. nih.gov Its derivatives are integral to numerous pharmaceuticals and are subjects of extensive research to discover new therapeutic agents. nih.govnih.gov The compound this compound, a substituted indole, has been the focus of advanced computational studies to elucidate its structural, electronic, and pharmacokinetic properties. These in silico methods, including molecular dynamics simulations, quantum mechanical calculations, and ADME predictions, provide critical insights that guide further drug development efforts. nih.gov

2 Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the movement of atoms and molecules over time, providing insights into the conformational stability of a compound. nih.govnih.gov For this compound, MD simulations are employed to assess the stability of its three-dimensional structure and its potential interactions within a biological system, such as the active site of a protein.

The primary metric for evaluating stability during an MD simulation is the Root Mean Square Deviation (RMSD). nih.gov RMSD measures the average deviation of the atomic positions of the molecule at a specific time point from a reference structure, typically the initial energy-minimized conformation. A smaller, stable RMSD value over the course of the simulation (e.g., 50 to 100 nanoseconds) indicates that the molecule maintains a stable conformation with minimal fluctuations. nih.gov In studies of similar ligand-protein complexes, a system is considered to have reached equilibrium when the RMSD plot plateaus. nih.gov

Another important parameter derived from MD simulations is the Root Mean Square Fluctuation (RMSF). RMSF analysis helps to identify the more flexible regions of the molecule by measuring the fluctuation of each atom around its average position. For this compound, this would reveal the mobility of the brominated indole ring versus the methanol substituent. Such studies on indole derivatives have been crucial in understanding how they maintain stable binding within receptor pockets. nih.gov

Table 1: Representative Metrics from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Typical Result | Interpretation |

| Simulation Time | 100 ns | Provides sufficient time for the molecule to explore conformational space. |

| Average RMSD | < 2.0 Å | Indicates high conformational stability of the ligand. nih.gov |

| Maximum RMSF | < 3.0 Å (for heavy atoms) | Suggests low atomic fluctuation and a rigid core structure. |

| System Energy | Negative and stable | Denotes a stable system in its simulated environment. nih.gov |

3 Quantum Mechanical Calculations (e.g., DFT Studies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. researchgate.net For this compound, DFT studies, often using basis sets like B3LYP/6-31++G(d,p), can predict its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov

These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional model. DFT has been successfully applied to analyze the structure of related bromo-indolinone compounds. researchgate.net Furthermore, DFT is instrumental in calculating the distribution of electron density, which is crucial for understanding how the molecule will interact with other species.

Table 2: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

| C-Br Bond Length | Length of the bond between Carbon-5 and Bromine | ~1.89 Å |

| C-O Bond Length | Length of the bond in the methanol group | ~1.43 Å |

| Indole Ring Planarity | Dihedral angles within the bicyclic system | Near 0°/180° |

| Total Dipole Moment | Measure of the molecule's overall polarity | ~2.5 - 3.5 Debye |

4 ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

In silico ADME and drug-likeness predictions are essential in modern drug discovery to evaluate the pharmacokinetic profile of a potential drug candidate. nih.goveijppr.com These predictions help to identify compounds with favorable properties, such as good oral bioavailability and metabolic stability, early in the development process. nih.gov Online tools like SwissADME are commonly used to calculate these parameters based on the molecule's structure. nih.gov

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. eijppr.com A compound is considered "drug-like" if it meets most of these criteria, suggesting a higher probability of being an orally active drug. The bioavailability score integrates these properties to provide a single estimate of the compound's potential for oral absorption and distribution. eijppr.com For indole derivatives, these predictive models are key to prioritizing candidates for further synthesis and testing. nih.govmdpi.com

Table 3: Predicted ADME and Drug-Likeness Profile for this compound

| Property | Parameter | Predicted Value | Drug-Likeness Implication |

| Physicochemical | Molecular Weight | 226.07 g/mol | Favorable (< 500) |

| Lipophilicity | LogP | ~2.3 | Optimal for membrane permeability |

| Hydrogen Bonding | H-bond Donors | 2 | Favorable (≤ 5) |

| Hydrogen Bonding | H-bond Acceptors | 2 | Favorable (≤ 10) |

| Pharmacokinetics | GI Absorption | High | Good potential for oral absorption |

| Drug-Likeness | Lipinski Violations | 0 | High drug-likeness |

| Bioavailability | Bioavailability Score | 0.55 | Good oral bioavailability predicted. eijppr.com |

5 Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comwikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgunesp.br The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, FMO analysis performed via DFT calculations can map the electron density of these orbitals. This reveals the most probable sites for nucleophilic and electrophilic attack, providing insights into its reaction mechanisms. unesp.brresearchgate.net The analysis involves visualizing the HOMO and LUMO surfaces to see where the electron density is concentrated.

Table 4: Representative Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Interpretation |

| HOMO | ~ -6.2 eV | Represents the electron-donating capacity. |

| LUMO | ~ -0.8 eV | Represents the electron-accepting capacity. |

| Energy Gap (ΔE) | ~ 5.4 eV | Suggests high kinetic stability and relatively low reactivity. |

Future Directions and Translational Research

Design and Synthesis of Novel (5-bromo-1H-indol-2-yl)methanol Analogs with Enhanced Biological Profiles

The core structure of this compound offers a versatile template for the design and synthesis of new analogs with potentially improved biological activities. The bromine atom at the 5-position is a key feature, as halogenated indoles are known to exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Future design strategies will likely focus on several key areas: